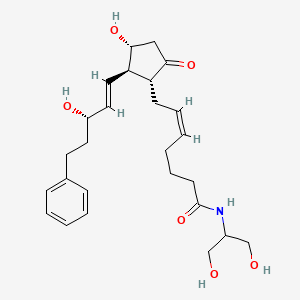

(Z)-N-(1,3-ジヒドロキシプロパン-2-イル)-7-((1R,2R,3R)-3-ヒドロキシ-2-((S,E)-3-ヒドロキシ-5-フェニルペンタ-1-エン-1-イル)-5-オキソシクロペンチル)ヘプタ-5-エンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide is a useful research compound. Its molecular formula is C26H37NO6 and its molecular weight is 459.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality (Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

神経学研究

デシソプロピルN-ジヒドロキシプロピルデヒドロラタノプロストアミドは、神経学研究で使用されます {svg_1}. これは、特に痛みと炎症に関連する神経学的状態の研究で使用される研究ツールの1つです {svg_2}.

上皮関連疾患の治療

この化合物は、上皮関連疾患の治療法を開発するための有用な試薬です {svg_3}. これには、皮膚やその他の上皮組織に影響を与える状態が含まれます {svg_4}.

脱毛症の治療

デシソプロピルN-ジヒドロキシプロピルデヒドロラタノプロストアミドの具体的な用途の1つは、脱毛症の治療です {svg_5}. これは、毛髪の成長を促進する可能性について研究されています {svg_6}.

プロスタグランジンアナログ

デシソプロピルN-ジヒドロキシプロピルデヒドロラタノプロストアミドは、ビマトプロストのアナログです {svg_7}。これは、プロスタグランジンF2αと構造的に関連する合成プロスタミドです {svg_8}. これは、プロスタグランジンで治療可能な状態における潜在的な用途を示唆しています {svg_9}.

分析方法開発

この化合物は、分析方法開発、方法バリデーション(AMV)、および短縮新薬承認申請(ANDA)の品質管理(QC)アプリケーション、またはラタノプロストの商業生産中に使用できます {svg_10}.

ラタノプロストの商業生産

デシソプロピルN-ジヒドロキシプロピルデヒドロラタノプロストアミドは、ラタノプロストの商業生産に使用されます {svg_11}。これは、眼圧が高い場合と開放隅角緑内障の治療に使用される薬剤です {svg_12}.

作用機序

Desisopropyl N-Dihydroxypropyl Dehydrolatanoprostamide, also known by its chemical name (Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide, is a compound of interest in the field of neurology and inflammation .

Target of Action

It is an analog of bimatoprost , which is known to target prostaglandin receptors, specifically the FP receptor . These receptors play a crucial role in various physiological processes, including inflammation and pain sensation.

Mode of Action

As an analog of bimatoprost , it may share a similar mechanism. Bimatoprost is a synthetic prostamide that mimics the effects of naturally occurring prostaglandins . It binds to the prostaglandin FP receptors, triggering a series of cellular responses.

Biochemical Pathways

Given its structural similarity to bimatoprost , it may influence the prostaglandin signaling pathways, which have downstream effects on inflammation and pain sensation.

Result of Action

Desisopropyl N-Dihydroxypropyl Dehydrolatanoprostamide is a useful reagent for developing methods for treating epithelial-related conditions, including hair loss . This suggests that the compound’s action at the molecular and cellular level may influence cell growth and differentiation.

特性

CAS番号 |

1193782-16-9 |

|---|---|

分子式 |

C26H37NO6 |

分子量 |

459.6 g/mol |

IUPAC名 |

N-(1,3-dihydroxypropan-2-yl)-7-[3-hydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)-5-oxocyclopentyl]hept-5-enamide |

InChI |

InChI=1S/C26H37NO6/c28-17-20(18-29)27-26(33)11-7-2-1-6-10-22-23(25(32)16-24(22)31)15-14-21(30)13-12-19-8-4-3-5-9-19/h1,3-6,8-9,14-15,20-23,25,28-30,32H,2,7,10-13,16-18H2,(H,27,33) |

InChIキー |

NYRITJWASKBGOC-UHFFFAOYSA-N |

異性体SMILES |

C1[C@H](C([C@H](C1=O)C/C=C\CCCC(=O)NC(CO)CO)/C=C/[C@H](CCC2=CC=CC=C2)O)O |

SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)NC(CO)CO)C=CC(CCC2=CC=CC=C2)O)O |

正規SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)NC(CO)CO)C=CC(CCC2=CC=CC=C2)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

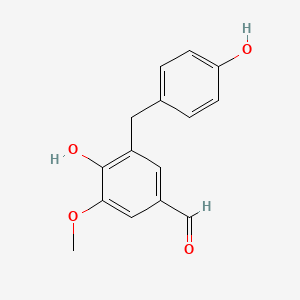

![4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B1145289.png)